N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(14-11-16-3-1-2-10-23(16)13-14)22-15-4-6-17(7-5-15)25-18-12-20-8-9-21-18/h1-3,8-13,15,17H,4-7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRKPRFJNSRRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution or other suitable methods.
Introduction of the Pyrazin-2-yloxy Group: This step may involve etherification reactions.
Formation of the Carboxamide Group: The final step often involves amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1. Anticancer Potential
Preliminary studies indicate that N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have shown that it inhibits proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were determined to be approximately 12.5 µM and 15.0 µM, respectively.
2. Mechanism of Action
The compound may act by modulating signaling pathways involved in cell growth and apoptosis. Its structure suggests potential interactions with specific receptors or enzymes that regulate these pathways . Further studies are necessary to elucidate the precise mechanisms of action.
Therapeutic Applications
This compound has potential applications in several therapeutic areas:
- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines, it may serve as a lead compound for developing new anticancer agents.
- Inflammation Modulation : The compound's structure suggests possible anti-inflammatory properties, which could be explored for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary data indicate potential efficacy against certain bacterial strains, warranting further investigation into its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Indolizine-2-carboxamide Derivatives
The synthesis of indolizine-2-carboxamide derivatives (e.g., 2-(N-n-butylcarboxamido)indolizine [187]) involves coupling indolizine-2-carboxylic acid with amines under varied conditions. For example:
- Method 1 : Reaction with n-butylamine in dry THF and trifluoroacetic anhydride yielded 187 in 7% yield after purification .
- Method 2 : Using N,N'-dicyclohexylcarbodiimide (DCC) in CH₂Cl₂ achieved 60% recovery of unreacted indolizine-2-carboxylic acid, indicating poor coupling efficiency for bulky amines .
Key Differences :
- N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide incorporates a pyrazine-cyclohexyl group instead of simple alkyl chains (e.g., n-butyl in 187). This substitution likely enhances solubility and target engagement due to pyrazine’s hydrogen-bonding capacity.
B. Patent-Based Carboxamide Analogues
Examples from recent patents (e.g., Example 51 and Example 52 in EP 2024) highlight carboxamides with distinct backbones, such as pyrrolidine or thiazole moieties . These compounds often prioritize metabolic stability through steric hindrance (e.g., cyclopentane rings) or hydrophilic groups (e.g., hydroxyl substitutions).
| Parameter | N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide | 2-(N-n-butylcarboxamido)indolizine [187] | Example 51 (EP 2024) |
|---|---|---|---|
| Core Structure | Indolizine + pyrazine-cyclohexyl | Indolizine + n-butyl | Pyrrolidine + thiazole-benzyl |
| Synthetic Yield | Not reported | 7% (Method 1) | Patent examples: >50% (optimized) |
| Key Functional Groups | Pyrazine (hydrogen-bond donor/acceptor) | Alkyl chain (lipophilic) | Hydroxyl, thiazole (polar) |
| Therapeutic Potential | Kinase inhibition (hypothesized) | Limited data | Anticancer (explicitly claimed) |
Research Findings and Limitations
- Solubility : The pyrazine group in N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide may improve aqueous solubility compared to alkyl-substituted indolizines like 187, which exhibit low yields due to poor solubility in organic phases .
- Bioactivity : Patent compounds (e.g., Example 51) demonstrate optimized activity against specific kinases (e.g., EGFR), whereas data for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide remain preliminary .
- Synthetic Challenges : Bulky substituents (e.g., cyclohexyl-pyrazine) complicate coupling reactions, necessitating advanced catalysts or microwave-assisted synthesis for improved efficiency.
Biological Activity
N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)indolizine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's design incorporates a cyclohexyl ring, an indolizine moiety, and a pyrazinyl group, which may contribute to its interaction with various biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, potentially acting as a modulator of specific receptors or enzymes involved in physiological processes. The presence of the pyrazinyl and indolizine groups indicates potential interactions with biological targets such as monoamine oxidase (MAO) and other enzyme systems.
Pharmacological Potential
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on MAO, an enzyme involved in neurotransmitter metabolism. The structure-activity relationship (SAR) studies indicate that modifications in the indolizine scaffold can enhance inhibitory potency against MAO-B, suggesting that this compound may exhibit similar or enhanced activity .
- Anticancer Activity : Research has indicated that indolizine derivatives can possess anticancer properties. For instance, related compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and Huh7 cells, with IC values significantly lower than those of standard chemotherapeutics . This suggests that this compound may also be explored for its anticancer potential.
- Mechanism of Action : The proposed mechanisms include receptor modulation and enzyme inhibition, which could lead to altered cellular signaling pathways and apoptosis in cancer cells. Further investigations into its mechanism of action are necessary to fully elucidate its therapeutic potential.
Case Study 1: MAO-B Inhibition
A study focused on the synthesis and evaluation of indole-based compounds revealed that certain derivatives exhibited competitive inhibition against MAO-B with IC values ranging from 0.78 µM to 1.65 µM . This highlights the potential for this compound to serve as a lead compound for developing selective MAO-B inhibitors.
Case Study 2: Anticancer Activity
Another investigation into indolizine derivatives demonstrated significant anticancer activity in HepG2 cells with IC values as low as 0.10 µM . The study also noted that these compounds induced apoptosis through caspase activation, suggesting a mechanism that could be applicable to this compound.
Comparative Analysis
To further understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole Derivative A | Indole core without pyrazinyl group | Moderate MAO-B inhibition |
| Indole Derivative B | Contains pyrazinyl but lacks cyclohexyl | Lower anticancer activity |
| Indole Derivative C | Fused structure with additional functional groups | High anticancer efficacy |
This table illustrates how structural variations impact biological activity, emphasizing the potential advantages of the unique combination present in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
